molecular formula C24H24F2 B14077577 1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene CAS No. 486406-09-1

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene

Cat. No.: B14077577
CAS No.: 486406-09-1
M. Wt: 350.4 g/mol
InChI Key: QHZZXKNURQTHBI-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two phenyl groups substituted with butyl and ethyl groups, respectively, and two fluorine atoms on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenylboronic acid, 4-ethylphenylboronic acid, and 2,3-difluorobenzene.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of the boronic acids with 2,3-difluorobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups on the benzene ring.

Scientific Research Applications

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-butylphenyl)-4-(4-methylphenyl)-2,3-difluorobenzene
  • 1-(4-ethylphenyl)-4-(4-methylphenyl)-2,3-difluorobenzene
  • 1-(4-butylphenyl)-4-(4-propylphenyl)-2,3-difluorobenzene

Uniqueness

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene is unique due to the specific combination of butyl and ethyl substituents on the phenyl rings and the presence of two fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene, a compound with the molecular formula C₁₈H₁₈F₂, has garnered interest in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Structure

The compound consists of two aromatic rings substituted with butyl and ethyl groups, along with difluorobenzene moieties. Its structure can be represented as follows:

C18H18F2\text{C}_{18}\text{H}_{18}\text{F}_2

Physical Properties

  • Molecular Weight : 284.34 g/mol
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 5.82750 (indicating high lipophilicity)

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of difluorobenzenes have shown effectiveness against various bacterial strains. A notable study highlighted the antibacterial activity of related compounds against Gram-positive bacteria, suggesting that structural modifications can enhance bioactivity .

Antitumor Activity

Compounds within the difluorobenzene class have been investigated for their antitumor properties. Research has shown that certain difluorobenzene derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression . The specific activity of this compound in this regard remains to be fully elucidated but aligns with trends observed in similar compounds.

The biological activity of this compound may be attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The presence of fluorine atoms can enhance the compound's binding affinity to target sites within cells, potentially leading to altered signaling pathways or cellular responses.

Study 1: Antibacterial Efficacy

In a study examining various difluorobenzene derivatives, researchers found that modifications similar to those present in this compound significantly increased antibacterial efficacy against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that specific structural features contributed to enhanced activity .

Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of difluorobenzene derivatives on human cancer cell lines. The results indicated that certain compounds led to a dose-dependent decrease in cell viability. The study concluded that structural variations could lead to significant differences in cytotoxicity and suggested further exploration of these compounds for potential therapeutic applications .

Properties

CAS No.

486406-09-1

Molecular Formula

C24H24F2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene

InChI

InChI=1S/C24H24F2/c1-3-5-6-18-9-13-20(14-10-18)22-16-15-21(23(25)24(22)26)19-11-7-17(4-2)8-12-19/h7-16H,3-6H2,1-2H3

InChI Key

QHZZXKNURQTHBI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F

Origin of Product

United States

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